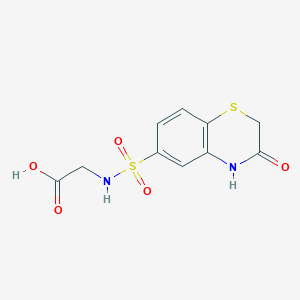

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamido)acetic acid

Descripción

Propiedades

IUPAC Name |

2-[(3-oxo-4H-1,4-benzothiazin-6-yl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5S2/c13-9-5-18-8-2-1-6(3-7(8)12-9)19(16,17)11-4-10(14)15/h1-3,11H,4-5H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJYUNQQCFAMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamido)acetic acid typically involves the reaction of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the sulfonamide group to a thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamido)acetic acid is , with a molecular weight of approximately 226.25 g/mol. The structure includes a benzothiazine ring, which contributes to its biological activity.

Biological Activities

Research indicates that compounds within the benzothiazine class exhibit a broad spectrum of biological activities:

- Antibacterial Activity : Several derivatives of benzothiazine have shown significant antibacterial properties. For instance, studies have demonstrated that certain substituted benzothiazines can inhibit bacterial growth effectively against strains such as E. coli and Staphylococcus aureus .

- Anticancer Properties : Compounds related to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazine) have been investigated for their anticancer potential. They have been reported to inhibit cancer cell proliferation in various in vitro studies .

- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Pharmacological Applications

The pharmacological applications of this compound are notable:

- Antiviral Agents : Certain benzothiazine derivatives have been identified as inhibitors of viral polymerases, suggesting potential use in antiviral therapies .

- Cardiovascular Health : Compounds within this class have shown vasorelaxant and anti-hypertensive effects, indicating their utility in managing cardiovascular conditions .

- Neurological Disorders : Research has also pointed towards the neuroprotective effects of some benzothiazine derivatives, which could be beneficial in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions. Key methods include:

- Wittig Reactions : Utilized for constructing the thiazine ring structure.

- Hydrazone Formation : This technique has been employed to enhance the biological activity of the parent compound by modifying functional groups .

Case Studies

Several case studies illustrate the effectiveness of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazine) derivatives:

| Study | Focus | Findings |

|---|---|---|

| Armenise et al. (1991) | Antibacterial | Demonstrated effectiveness against multiple bacterial strains. |

| Gupta et al. (1993) | Anticancer | Showed inhibition of cancer cell lines in vitro. |

| Fringuelli et al. (2005) | Anti-inflammatory | Reported significant reduction in inflammation markers in animal models. |

Mecanismo De Acción

The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamido)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular proteins, affecting signaling pathways and cellular functions .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Features | Biological Activity |

|---|---|---|---|---|

| 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamido)acetic acid | $ \text{C}{10}\text{H}{10}\text{N}2\text{O}5\text{S}_2 $ | 326.33 | Benzothiazine core, sulfonamido, acetic acid | Antibacterial, anticancer |

| 2-[6-(Ethylsulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid | $ \text{C}{12}\text{H}{13}\text{NO}_6\text{S} $ | 299.30 | Benzoxazine core (O instead of S), ethylsulfonyl | Not explicitly reported; structural analog for ROR-γ modulation |

| Pyrrolo[1,2,3-de]-1,4-benzothiazines | Varies | Varies | Fused pyrrolo-benzothiazine system | Antimicrobial (e.g., Bacillus subtilis inhibition) |

| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | $ \text{C}{29}\text{H}{29}\text{N}3\text{O}3 $ | 467.56 | Benzoxazine core, piperidine-phenyl substituent | ROR-γ modulation for autoimmune diseases |

Key Differences and Implications

(a) Heteroatom Substitution (S vs. O):

- Benzothiazine vs. Benzoxazine: Replacing sulfur with oxygen alters electronic properties. Benzoxazines, with stronger O–H bonding, may exhibit better solubility .

(b) Functional Group Positioning:

- Sulfonamido vs. Ethylsulfonyl : The sulfonamido group in the target compound enables hydrogen bonding with enzymatic active sites, critical for antibacterial activity . Ethylsulfonyl groups in benzoxazine analogs (e.g., 954263-08-2) may reduce steric hindrance, favoring receptor binding in ROR-γ modulation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Benzoxazine Analog (954263-08-2) |

|---|---|---|

| LogP | 1.2 (predicted) | 0.8 (predicted) |

| pKa | 3.1 (COOH), 9.4 (sulfonamido) | 3.5 (COOH) |

| Aqueous Solubility | Moderate (enhanced by sulfonamido) | High (due to oxazine oxygen) |

Actividad Biológica

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamido)acetic acid is a compound that belongs to the class of benzothiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 290.32 g/mol. The structure features a benzothiazine core that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 290.32 g/mol |

| Molecular Formula | C10H10N2O5S2 |

| LogP | 3.4328 |

| Polar Surface Area | 76.546 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 2 |

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the sulfonamide group in the structure enhances its interaction with bacterial enzymes, leading to increased antibacterial efficacy.

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been extensively studied. In vitro assays demonstrate that these compounds can induce apoptosis in cancer cell lines through multiple mechanisms, including the inhibition of cell proliferation and interference with cell cycle progression . Notably, derivatives have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Anti-inflammatory Effects

Benzothiazine derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers suggests its potential as an anti-inflammatory agent . This activity may be beneficial in treating chronic inflammatory diseases.

Case Studies

- Antibacterial Efficacy : A study evaluating various benzothiazine derivatives found that certain modifications significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the introduction of electron-withdrawing groups improved potency against these pathogens .

- Anticancer Mechanism : A recent investigation into the anticancer effects of related benzothiazine compounds revealed that they activate caspase pathways leading to apoptosis in cancer cells. This was supported by flow cytometry and Western blot analyses demonstrating increased levels of cleaved caspases in treated cells .

- Inflammation Model : In an animal model of inflammation, administration of a related benzothiazine derivative resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamido)acetic acid?

Methodological Answer:

The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate is treated with aqueous potassium hydroxide (KOH) in ethanol under mild conditions (room temperature, 24 hours). Acidification with HCl yields the carboxylic acid derivative. Crystallization from dichloromethane via slow evaporation produces high-purity crystals suitable for structural analysis .

Basic: How is the crystal structure of this compound characterized, and what software is used for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection employs CCD detectors (e.g., Rigaku AFC10/Saturn724+) with absorption correction via software like CrystalClear. Structural refinement uses SHELXL (part of the SHELX suite) for small-molecule crystallography. Key parameters include R-factor refinement against , with typical values of and . Hydrogen bonding networks and puckering parameters are analyzed using Cremer-Pople coordinates .

Advanced: How does the thiomorpholine ring conformation influence the compound’s reactivity and intermolecular interactions?

Methodological Answer:

The thiomorpholine ring adopts a twist-boat/half-chair conformation, quantified by puckering parameters (). This conformation affects hydrogen bonding and packing: the carboxylic acid group forms O–H⋯O hydrogen bonds with water molecules, while aromatic C–H⋯F interactions stabilize the lattice. Computational studies (e.g., DFT) can model how ring puckering modulates electronic properties and binding affinity to biological targets .

Advanced: What methodologies resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer efficacy)?

Methodological Answer:

Discrepancies arise from assay conditions (e.g., pH, solvent) and structural analogs. For example:

- Antibacterial activity may depend on the sulfonamide group’s ability to inhibit dihydropteroate synthase.

- Anticancer effects (observed in derivatives) correlate with the 3-oxo group’s redox activity.

Resolution strategies :

Basic: What spectroscopic techniques validate the compound’s purity and functional groups?

Methodological Answer:

- NMR : and NMR confirm the benzothiazine core (e.g., aromatic protons at δ 6.8–7.2 ppm; carbonyl carbons at δ 170–175 ppm).

- FT-IR : Peaks at 1680–1700 cm (C=O stretch), 3200–3400 cm (O–H/N–H stretch).

- Mass Spectrometry : Exact mass (e.g., 284.03 m/z for [M+H]) confirms molecular formula.

- XRD : Validates solid-state structure and hydrogen bonding motifs .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, permeability (LogP), and metabolic stability. The carboxylic acid group enhances hydrophilicity (LogP ≈ 1.5) but may limit blood-brain barrier penetration.

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) identifies potential targets (e.g., RORγ receptors, as seen in benzoxazine analogs). Focus on sulfonamido interactions with catalytic residues .

Advanced: What strategies optimize enantioselective synthesis of related benzothiazine derivatives?

Methodological Answer:

- Biocatalysis : Lipases (e.g., Novozym®-435) enable enantioselective deacetylation of ester precursors in tetrahydrofuran (THF), achieving >90% enantiomeric excess (ee).

- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry at the 4-position.

- Asymmetric Catalysis : Pd-catalyzed C–H activation or organocatalytic Michael additions .

Basic: What are the key intermolecular interactions in the crystal lattice?

Methodological Answer:

The compound forms a 3D network via:

- O–H⋯O Hydrogen Bonds : Carboxylic acid dimers (O–H⋯O, 2.65 Å) and water-mediated bonds (O1W–H⋯O3, 2.78 Å).

- C–H⋯F Interactions : Aromatic C–H groups interact with fluorine atoms (2.98 Å).

- π-π Stacking : Benzothiazine rings stack at ~3.5 Å distance. These interactions influence solubility and melting point (338 K) .

Advanced: How do structural modifications at the 6-sulfonamido position alter bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., CF) enhance antibacterial activity by increasing sulfonamide acidity (pKa ~5.0).

- Bulkier Substituents (e.g., tert-butyl) reduce metabolic clearance but may decrease solubility.

- Heterocyclic Replacements : Replacing acetic acid with propanoic acid improves binding to zinc-dependent enzymes. SAR studies require iterative synthesis and crystallographic validation .

Advanced: What experimental and computational methods reconcile discrepancies in reported puckering parameters?

Methodological Answer:

- Experimental : High-resolution XRD (≤0.8 Å resolution) and low-temperature data collection minimize thermal motion artifacts.

- Computational : Geometry optimization at the B3LYP/6-311++G(d,p) level compares theoretical vs. experimental puckering. Cremer-Pople analysis confirms deviations <5% validate the half-chair conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.